molecular formula C17H13NO5 B12129944 N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide CAS No. 312616-86-7

N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide

Katalognummer: B12129944
CAS-Nummer: 312616-86-7
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: LGACNSCOKPOZAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and have been widely studied for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide typically involves the reaction of 6-methoxy-2-oxochromene-3-carboxylic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarin derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrocoumarin derivatives, and various substituted coumarin compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the coumarin moiety.

    6-methoxy-2-oxochromene-3-carboxylic acid: Contains the coumarin moiety but lacks the hydroxyphenyl group.

    2-aminophenol: Contains the hydroxyphenyl group but lacks the coumarin moiety.

Uniqueness

N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

312616-86-7

Molekularformel

C17H13NO5

Molekulargewicht

311.29 g/mol

IUPAC-Name

N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H13NO5/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)18-13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,18,20)

InChI-Schlüssel

LGACNSCOKPOZAO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3O

Löslichkeit

1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.